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Compound of Interest

Compound Name:
alpha-(3-

Methylphenoxy)acetophenone

Cat. No.: B8362321

Get Quote

Executive Summary
α-(3-Methylphenoxy)acetophenone, formally known as 2-(3-methylphenoxy)-1-phenylethanone

(CAS 19514-02-4), is a pivotal aromatic ether intermediate used primarily in the synthesis of

fused heterocyclic systems. Its structural core—a phenacyl group linked to a meta-substituted

toluene moiety—serves as a versatile scaffold for constructing pharmacophores such as

benzofurans and imidazo[1,2-a]pyridines.

This guide provides a rigorous technical analysis of the compound, detailing its

physicochemical identity, optimized synthesis protocols, and downstream applications in

medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]
The compound is characterized by the presence of a ketone functionality adjacent to an ether

linkage, making it susceptible to both nucleophilic attack (at the carbonyl) and electrophilic
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cyclization (at the aromatic rings).

Property Data

CAS Number 19514-02-4

IUPAC Name 2-(3-Methylphenoxy)-1-phenylethanone

Synonyms
Phenacyl m-tolyl ether;

-(m-Tolyloxy)acetophenone

Molecular Formula

Molecular Weight 226.27 g/mol

SMILES CC1=CC(OCC(=O)C2=CC=CC=C2)=CC=C1

InChI Key QZJULIXUNKVGQQ-UHFFFAOYSA-N

Physical State Crystalline solid or viscous oil (purity dependent)

Solubility
Soluble in DCM, Ethyl Acetate, Acetone;

Insoluble in Water

Synthesis Protocol: Williamson Ether Strategy
The most robust method for synthesizing CAS 19514-02-4 involves a Williamson etherification

between 2-bromoacetophenone (Phenacyl bromide) and m-cresol. This

substitution requires careful control of basicity to prevent aldol condensation side reactions of
the ketone.

Reaction Pathway[6]

2-Bromoacetophenone
(CAS 70-11-1)

K2CO3 (anhydrous)
Acetone, Reflux, 4-6h

m-Cresol
(CAS 108-39-4)

α-(3-Methylphenoxy)acetophenone
(CAS 19514-02-4)

SN2 Substitution
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Figure 1: Synthesis of α-(3-Methylphenoxy)acetophenone via Williamson Ether Synthesis.

Optimized Experimental Procedure
Objective: Synthesize 10.0 g of α-(3-Methylphenoxy)acetophenone.

Reagents:

2-Bromoacetophenone (1.0 eq, 50 mmol)

m-Cresol (1.1 eq, 55 mmol)

Potassium Carbonate (

), anhydrous (2.0 eq, 100 mmol)

Acetone (HPLC grade, 150 mL) or Acetonitrile (for faster kinetics)

Step-by-Step Protocol:

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-

cresol (5.95 g, 55 mmol) in 150 mL of anhydrous acetone.

Deprotonation: Add anhydrous

(13.8 g, 100 mmol) to the solution. Stir at room temperature for 15 minutes to facilitate the
formation of the phenoxide anion. Note:

is preferred over

to minimize enolate formation on the acetophenone.

Addition: Dropwise add a solution of 2-bromoacetophenone (9.95 g, 50 mmol) in 20 mL

acetone over 20 minutes.

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (
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) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The spot for 2-
bromoacetophenone (

) should disappear.

Workup:

Cool the reaction mixture to room temperature.

Filter off the inorganic salts (

, excess

) using a sintered glass funnel.

Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude

residue.

Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M

(

mL) to remove unreacted m-cresol. Wash with brine, dry over

, and concentrate.

Crystallization: Recrystallize the crude solid from hot Ethanol or an EtOH/Water mixture to

obtain the pure product as white crystals.

Applications in Heterocyclic Chemistry[7][8]
CAS 19514-02-4 is a "linchpin" intermediate. Its structure contains both a nucleophilic aromatic

ring and an electrophilic carbonyl, enabling cyclization reactions.

Synthesis of Imidazo[1,2-a]pyridines
The reaction of α-phenacyl ethers with 2-aminopyridines yields imidazo[1,2-a]pyridines, a

scaffold found in anxiolytic drugs (e.g., Alpidem).
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Figure 2: Cyclization pathway to Imidazo[1,2-a]pyridine derivatives.

Synthesis of Benzofurans
Under strong acid catalysis (e.g., Polyphosphoric acid - PPA), the compound undergoes

cyclodehydration to form 3-phenyl-benzofurans. This is a variation of the intramolecular Friedel-

Crafts alkylation.

Safety & Handling (E-E-A-T)
While specific toxicological data for CAS 19514-02-4 is limited, its precursors and structural

analogs dictate the following safety protocols:

Precursor Hazard:2-Bromoacetophenone is a potent lachrymator (tear gas agent). All

synthesis steps involving this reagent must be performed in a functioning fume hood.

Irritant Profile: Phenacyl ethers are generally skin and eye irritants. Wear nitrile gloves and

safety goggles.

Storage: Store in a cool, dry place. The ether linkage is stable, but the ketone can degrade

under strong UV light or oxidative conditions over prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.lookchem.com/404.htm
https://www.guidechem.com/encyclopedia/ethyl-2-oxo-2-phenyl--dic696927.html
https://www.benchchem.com/product/b8362321?utm_src=pdf-custom-synthesis#bc-rfq
https://www.lookchem.com/404.htm
https://www.guidechem.com/encyclopedia/ethyl-2-oxo-2-phenyl--dic696927.html
https://www.benchchem.com/product/b8362321/docs#technical-guide-3-methylphenoxy-acetophenone-cas-19514-02-4-1
https://www.benchchem.com/product/b8362321/docs#technical-guide-3-methylphenoxy-acetophenone-cas-19514-02-4-1
https://www.benchchem.com/product/b8362321/docs#technical-guide-3-methylphenoxy-acetophenone-cas-19514-02-4-1
https://www.benchchem.com/product/b8362321/docs#technical-guide-3-methylphenoxy-acetophenone-cas-19514-02-4-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8362321?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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